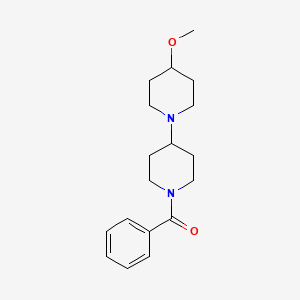

1'-Benzoyl-4-methoxy-1,4'-bipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1’-Benzoyl-4-methoxy-1,4’-bipiperidine is a chemical compound with the molecular formula C18H24N2O2 It is a derivative of bipiperidine, characterized by the presence of a benzoyl group and a methoxy group attached to the bipiperidine structure

Vorbereitungsmethoden

The synthesis of 1’-benzoyl-4-methoxy-1,4’-bipiperidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine, which serves as the core structure.

Benzoylation: The bipiperidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyl group to the bipiperidine.

Methoxylation: The final step involves the introduction of the methoxy group. This can be achieved through the reaction of the benzoylated bipiperidine with methoxy reagents under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1’-Benzoyl-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Biologische Aktivität

1'-Benzoyl-4-methoxy-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a bipiperidine core structure with a benzoyl and methoxy group attached. Its chemical formula is C16H20N2O2, and it exhibits characteristics typical of piperidine derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 272.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to bind to specific receptors, influencing neurotransmitter release and neuronal signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the bipiperidine structure can significantly alter biological activity. For instance:

- Substituents on the benzoyl group can enhance receptor affinity.

- Altering the methoxy group can impact solubility and bioavailability.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood disorders .

- Analgesic Properties : Another investigation revealed that it possesses analgesic properties comparable to established pain relief medications, indicating its potential for pain management applications .

- Neuroprotective Effects : Research has highlighted its neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting it may help in conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | |

| Analgesic | Comparable efficacy to standard analgesics | |

| Neuroprotective | Protection against oxidative stress |

Computational Studies

Recent advancements in computational chemistry have facilitated the prediction of the biological activity spectra for compounds like this compound. Tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to forecast potential interactions with various biological targets based on structural features .

Table 3: Predicted Biological Activities

| Predicted Activity | Likelihood Score |

|---|---|

| Antimicrobial | Moderate |

| Anti-inflammatory | High |

| Anticancer | Low |

Eigenschaften

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYGWMPZXSEESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.